[5-(benzyloxy)-1H-indol-1-yl]acetic acid
Overview
Description
[5-(Benzyloxy)-1H-indol-1-yl]acetic acid is a synthetic organic compound that belongs to the indole family. Indoles are a significant class of heterocyclic compounds that are widely present in natural products and pharmaceuticals. This compound is characterized by the presence of a benzyloxy group attached to the indole ring, which is further connected to an acetic acid moiety. The unique structure of this compound makes it an interesting subject for scientific research and industrial applications.
Mechanism of Action
Target of Action
The primary targets of [5-(benzyloxy)-1H-indol-1-yl]acetic acid are aldose reductase and PPARγ (Peroxisome proliferator-activated receptor gamma) . Aldose reductase is an enzyme involved in glucose metabolism, and PPARγ is a nuclear receptor that plays a crucial role in the regulation of cellular differentiation, development, and metabolism .
Mode of Action
This compound inhibits aldose reductase and interferes with PPARγ . The inhibition of aldose reductase by this compound is characterized by IC50 in the submicromolar and low micromolar range, for rat and human enzymes, respectively . It also acts as a ligand for PPARγ, albeit with rather low activity .
Biochemical Pathways
The compound’s action on aldose reductase affects the polyol pathway, a two-step metabolic pathway that converts glucose to fructose . By inhibiting aldose reductase, the compound can significantly inhibit the accumulation of sorbitol, a sugar alcohol produced in the polyol pathway . Its interaction with PPARγ can influence various metabolic processes, including lipid metabolism and glucose homeostasis .
Pharmacokinetics
Its molecular weight of 28131 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.
Result of Action
The inhibition of aldose reductase and the interaction with PPARγ by this compound can potentially interfere with multiple targets in diabetes . The inhibition of aldose reductase can prevent the accumulation of sorbitol, which is associated with diabetic complications . Its action as a PPARγ ligand, although with low activity, may influence insulin sensitivity and glucose homeostasis .
Biochemical Analysis
Biochemical Properties
[5-(Benzyloxy)-1H-indol-1-yl]acetic acid plays a crucial role in biochemical reactions by inhibiting the enzyme aldose reductase. Aldose reductase is involved in the polyol pathway, where it catalyzes the reduction of glucose to sorbitol. Inhibition of aldose reductase by this compound prevents the accumulation of sorbitol, which is associated with diabetic complications . Additionally, this compound interacts with PPARγ, a nuclear receptor that regulates gene expression involved in glucose and lipid metabolism . The interaction with PPARγ is characterized by binding to the ligand-binding domain, leading to the modulation of target gene expression.
Cellular Effects
This compound has been shown to influence various cellular processes. Inhibition of aldose reductase by this compound reduces sorbitol accumulation in cells, thereby mitigating osmotic stress and cellular damage associated with diabetes . Furthermore, as a PPARγ ligand, this compound modulates cell signaling pathways involved in glucose uptake, lipid metabolism, and inflammation . This modulation can lead to improved insulin sensitivity, reduced inflammation, and enhanced lipid metabolism in various cell types.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with aldose reductase and PPARγ. The compound binds to the active site of aldose reductase, inhibiting its enzymatic activity and preventing the conversion of glucose to sorbitol . Additionally, this compound binds to the ligand-binding domain of PPARγ, leading to conformational changes that facilitate the recruitment of coactivators and the transcription of target genes involved in glucose and lipid metabolism . These interactions result in the modulation of gene expression and subsequent cellular effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that continuous exposure to this compound can lead to sustained inhibition of aldose reductase and persistent activation of PPARγ, resulting in prolonged cellular effects such as reduced sorbitol accumulation and improved metabolic function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits aldose reductase and activates PPARγ without causing significant adverse effects . At higher doses, this compound may exhibit toxic effects, including hepatotoxicity and renal toxicity . Threshold effects have been observed, where doses above a certain level result in a marked increase in adverse effects, highlighting the importance of dose optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in metabolic pathways related to glucose and lipid metabolism. The compound inhibits aldose reductase in the polyol pathway, preventing the conversion of glucose to sorbitol . Additionally, as a PPARγ ligand, this compound influences metabolic flux by modulating the expression of genes involved in glucose uptake, lipid synthesis, and fatty acid oxidation . These effects contribute to improved metabolic homeostasis and reduced complications associated with metabolic disorders.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The compound is taken up by cells via passive diffusion and active transport mechanisms . Once inside the cells, this compound can bind to intracellular proteins, facilitating its distribution to various cellular compartments . The localization and accumulation of the compound within specific tissues are influenced by its interactions with transporters and binding proteins.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it interacts with aldose reductase and PPARγ . Targeting signals and post-translational modifications may direct this compound to specific compartments or organelles, enhancing its efficacy in modulating cellular processes . The subcellular distribution of the compound is essential for its role in regulating metabolic pathways and cellular functions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-(benzyloxy)-1H-indol-1-yl]acetic acid typically involves the following steps:
Formation of the Indole Ring: The indole ring can be synthesized using various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Benzyloxy Group: The benzyloxy group can be introduced through an etherification reaction, where benzyl alcohol reacts with the indole derivative in the presence of a base like sodium hydride.
Attachment of the Acetic Acid Moiety:
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Electrophilic reagents like halogens and nitro compounds can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Benzaldehyde or benzoic acid derivatives.
Reduction: Indoline derivatives.
Substitution: Various substituted indole derivatives.
Scientific Research Applications
[5-(Benzyloxy)-1H-indol-1-yl]acetic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A naturally occurring plant hormone with similar structural features.
1-Benzyl-5-methoxy-2-methyl-1H-indol-3-yl)acetic acid: A synthetic derivative with similar biological activities.
Uniqueness
[5-(Benzyloxy)-1H-indol-1-yl]acetic acid is unique due to the presence of the benzyloxy group, which imparts distinct chemical and biological properties compared to other indole derivatives .
Properties
IUPAC Name |
2-(5-phenylmethoxyindol-1-yl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO3/c19-17(20)11-18-9-8-14-10-15(6-7-16(14)18)21-12-13-4-2-1-3-5-13/h1-10H,11-12H2,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBNHOGJXPXHSPR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC3=C(C=C2)N(C=C3)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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